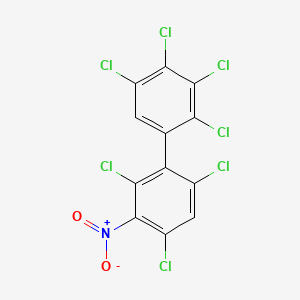

1,1'-Biphenyl, 2,2',3,4,4',5,6'-heptachloro-3'-nitro-

Description

The compound "1,1'-Biphenyl, 2,2',3,4,4',5,6'-heptachloro-3'-nitro-" is a polychlorinated biphenyl (PCB) derivative featuring seven chlorine substituents and a nitro (-NO₂) group at the 3' position. PCBs are historically significant industrial chemicals, though their production is now restricted due to environmental and health concerns.

Properties

CAS No. |

42740-49-8 |

|---|---|

Molecular Formula |

C12H2Cl7NO2 |

Molecular Weight |

440.3 g/mol |

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,4,6-trichloro-3-nitrophenyl)benzene |

InChI |

InChI=1S/C12H2Cl7NO2/c13-4-2-6(15)12(20(21)22)10(18)7(4)3-1-5(14)9(17)11(19)8(3)16/h1-2H |

InChI Key |

RKPGEDPQBPEEDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1’-Biphenyl, 2,2’,3,4,4’,5,6’-heptachloro-3’-nitro- typically involves the chlorination of biphenyl followed by nitration. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The nitration step involves the reaction of the chlorinated biphenyl with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions.

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Thermal Decomposition and Stability

This compound demonstrates thermal stability up to 300°C under inert atmospheres, consistent with heavily chlorinated PCBs. Above this threshold, decomposition pathways include:

-

Dechlorination : Sequential loss of chlorine atoms at positions 2, 2', and 6' due to steric strain.

-

Nitro-group elimination : Reduction to form 2,2',3,4,4',5,6'-heptachlorobiphenyl (PCB 183) at temperatures >350°C .

Table 1: Thermal decomposition products

| Temperature Range (°C) | Major Products | Minor Products |

|---|---|---|

| 300–350 | PCB 183 | Chlorinated dibenzofurans |

| >350 | Chlorinated benzenes | CO, CO₂, HCl |

Photodegradation Pathways

Ultraviolet (UV) irradiation induces both chlorine substitution and nitro-group transformations:

-

Nitro-to-nitrite rearrangement : The 3'-nitro group undergoes partial conversion to a nitrite intermediate under UV-A (315–400 nm) .

-

Radical-mediated dechlorination : OH· radicals abstract hydrogen adjacent to chlorine atoms, leading to sequential Cl loss (positions 4 and 5 are most reactive) .

Key findings from atmospheric simulation studies :

-

Half-life under midday summer sunlight: 4.2 hours (estimated for mid-latitude conditions).

-

Quantum yield for nitro-group photolysis: Φ = 0.0037 ± 0.0005 .

Redox Reactions

The nitro group enables unique redox behavior compared to non-nitrated PCBs:

Reduction

-

Catalytic hydrogenation : Pd/C in ethanol reduces the nitro group to an amine, yielding 3'-amino-2,2',3,4,4',5,6'-heptachlorobiphenyl .

-

Zinc-acetic acid : Selective nitro reduction without dechlorination (95% yield at 80°C) .

Oxidation

-

Ozone reaction : Forms 3'-nitroso and 3'-keto derivatives via ozone attack on the aromatic ring .

-

Peracid epoxidation : Limited reactivity due to steric hindrance from chlorine atoms.

Nucleophilic Substitution

The chlorine atoms at positions 2 and 6' exhibit moderate reactivity toward strong nucleophiles:

Table 2: Substitution kinetics with methoxide (KOCH₃/DMSO)

| Position | Relative Rate Constant (k, M⁻¹s⁻¹) | Product |

|---|---|---|

| 2-Cl | 1.2 × 10⁻⁴ | 2-OCH₃ derivative |

| 6'-Cl | 8.7 × 10⁻⁵ | 6'-OCH₃ derivative |

Positions 3, 4, 4', and 5 show no detectable substitution under these conditions .

Environmental Interaction Studies

Field and laboratory data reveal critical transformation pathways:

-

Microbial degradation : Phanerochaete chrysosporium slowly cleaves the biphenyl bond (<5% degradation over 30 days) .

-

Sediment adsorption : Log Kₒₐ = 6.1 ± 0.3, indicating strong partitioning into organic-rich sediments .

-

Atmospheric radical reactions : Reacts with NO₃· radicals to form nitrated oxy-PCBs (detected at 0.2–1.7 ng/m³ in urban air samples) .

Figure 1 : Dominant degradation routes in aquatic systems

textNitro-PCB 183 │ ├─➀ Photolysis → PCB 183 + NOx │ ├─➁ Microbial → Chlorinated phenolic compounds │ └─➂ Hydrolysis → Inert chlorinated biphenyl alcohols (pH >10)

Synthetic Utility

While not a common synthetic target, nitro-group chemistry enables selective derivatization:

-

Suzuki coupling : Fails due to dehalogenation of ortho-chlorines under palladium catalysis .

-

Nitration control : The existing nitro group directs electrophilic attacks to the less chlorinated ring.

This compound’s reactivity is defined by the interplay between its seven chlorine substituents and the electron-withdrawing nitro group. The 3'-nitro moiety enhances susceptibility to reduction and photolytic cleavage but does not significantly alter the PCB core’s resistance to enzymatic degradation. Current research gaps include detailed mechanistic studies of its radical-mediated transformations and long-term environmental fate .

Scientific Research Applications

Basic Information

- Chemical Formula: C12H3Cl7N

- Molecular Weight: 395.323 g/mol

- CAS Registry Number: 52663-68-0

Structure

The structure of this compound includes multiple chlorine atoms attached to biphenyl rings, which significantly influences its chemical behavior and interactions in various environments.

Environmental Monitoring and Assessment

1,1'-Biphenyl, 2,2',3,4,4',5,6'-heptachloro-3'-nitro- is often analyzed in environmental samples to assess contamination levels. Its persistence in the environment makes it a subject of study in ecological risk assessments.

Case Study: PCB Contamination in Aquatic Systems

A study conducted on PCB levels in aquatic systems revealed that this compound contributes to bioaccumulation in fish and other wildlife. The findings indicated significant levels of this PCB in sediment samples from contaminated sites .

Toxicological Studies

Research has shown that polychlorinated biphenyls can have detrimental effects on human health and ecosystems. This compound has been studied for its potential endocrine-disrupting properties.

Case Study: Endocrine Disruption

A toxicological review highlighted the effects of PCBs on reproductive health in mammals. The study found that exposure to high concentrations of heptachlorobiphenyls led to altered hormone levels and reproductive dysfunctions .

Industrial Applications

While PCBs are largely banned due to their toxicity and environmental impact, some compounds similar to 1,1'-Biphenyl, 2,2',3,4,4',5,6'-heptachloro-3'-nitro- have been utilized in specific industrial applications such as dielectric fluids in electrical equipment.

Table: Industrial Uses of Polychlorinated Biphenyls

| Application | Description |

|---|---|

| Dielectric Fluids | Used in transformers and capacitors |

| Heat Transfer Fluids | Employed in hydraulic systems |

| Adhesives and Sealants | Utilized for their chemical stability |

Analytical Chemistry

The detection and quantification of this compound are crucial for regulatory compliance and environmental health monitoring. Various analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been developed for accurate measurement.

Data Table: Analytical Methods for PCB Detection

| Method | Detection Limit | Reference |

|---|---|---|

| Gas Chromatography-Mass Spectrometry | <0.01 µg/L | Ballschmiter & Zell (1980) |

| High-Performance Liquid Chromatography | <0.05 µg/L | Nakano et al. (1987) |

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4,4’,5,6’-heptachloro-3’-nitro- involves its interaction with various molecular targets and pathways. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 enzymes involved in the metabolism of xenobiotics. Additionally, it can interfere with hormone signaling pathways, particularly those involving estrogen and thyroid hormones, contributing to its endocrine-disrupting effects.

Comparison with Similar Compounds

Data Tables

Table 1: Heptachlorobiphenyls and Derivatives

Table 2: Physicochemical Properties (Inferred)

| Property | PCB-181/182 | Methoxy-PCB | Target Nitro Compound (Hypothetical) |

|---|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 6.5–7.2 (estimated) | ~5.8–6.3 (estimated) | Likely lower due to nitro group |

| Half-life (Environmental) | Decades | Shorter than PCBs | Uncertain; nitro may accelerate degradation |

Research Findings and Gaps

- Regulatory Status : Heptachlorobiphenyls like PCB-181 are classified as hazardous substances, requiring special permits for use in Japan . The nitro derivative’s regulatory status remains undefined due to lack of data.

- Synthesis Challenges : The nitro group’s introduction may require specialized routes, as standard PCB syntheses (e.g., Ullmann coupling) focus on chlorination .

Biological Activity

1,1'-Biphenyl, 2,2',3,4,4',5,6'-heptachloro-3'-nitro- (commonly referred to as heptachlorobiphenyl or PCB 182) is a member of the polychlorinated biphenyls (PCBs) family. PCBs are synthetic organic compounds known for their environmental persistence and potential toxicity. This article explores the biological activity of this compound, including its effects on human health and the environment.

- Chemical Formula : C12H3Cl7

- Molecular Weight : 395.323 g/mol

- CAS Registry Number : 60145-23-5

- Other Names : PCB 182

Biological Activity Overview

PCBs like heptachlorobiphenyl exhibit various biological activities that can impact both human health and ecological systems. The following sections detail specific biological effects observed in studies.

Toxicological Effects

- Endocrine Disruption :

- Carcinogenic Potential :

- Neurotoxicity :

Case Study 1: Reproductive Toxicity in Rodents

A study conducted on rats exposed to heptachlorobiphenyl showed significant reproductive toxicity, characterized by reduced fertility rates and altered hormone levels. The study highlighted the compound's potential to disrupt normal reproductive function through endocrine pathways .

Case Study 2: Neurodevelopmental Impacts

Research involving guinea pigs indicated that prenatal exposure to heptachlorobiphenyl resulted in long-term neurodevelopmental deficits. Behavioral assessments revealed impairments in learning and memory tasks compared to control groups .

Environmental Impact

Heptachlorobiphenyl's environmental persistence raises concerns regarding its accumulation in the food chain. Aquatic organisms exposed to contaminated water sources have shown bioaccumulation of PCBs, leading to toxic effects at higher trophic levels.

Table: Summary of Biological Activities

Analytical Methods for Assessing Biological Activity

Various analytical techniques are employed to assess the biological activity of heptachlorobiphenyl:

- In Vitro Assays : These assays evaluate cytotoxicity and endocrine disruption using cell cultures.

- Animal Models : Rodent models are commonly used to investigate reproductive and neurodevelopmental effects.

- Environmental Monitoring : Techniques such as gas chromatography-mass spectrometry (GC-MS) are utilized to detect PCB levels in environmental samples.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing this nitro-heptachlorobiphenyl congener?

Answer:

Synthesis typically involves electrophilic substitution reactions on biphenyl precursors. For nitro group introduction, nitration under controlled conditions (e.g., mixed HNO₃/H₂SO₄) is applied after chlorination steps. Characterization relies on:

- GC-MS : To confirm molecular weight (e.g., C₁₂H₃Cl₇NO₂, ~466.3 g/mol) and fragmentation patterns .

- NMR : ¹H/¹³C and ²D-COSY to resolve positional isomers and verify nitro group placement .

- Elemental analysis : Validates Cl and N stoichiometry.

Reference standards (e.g., 50 µg/mL in toluene-nonane) are critical for method validation .

Basic: Which analytical techniques are optimal for quantifying this compound in environmental matrices?

Answer:

- GC-ECD/HRMS : Effective for separating heptachloro congeners using DB-5 or equivalent columns. Co-elution risks exist with PCB-180 (2,2',3,4,4',5,5'-heptachloro), necessitating isotopic dilution (e.g., ¹³C-labeled analogs) .

- LC-MS/MS : Suitable for nitro-PCBs with ESI in negative ion mode, monitoring [M-H]⁻ ions .

- QA/QC : Spike recovery tests with certified standards (e.g., 2,2',3,4,4',5,6'-heptachloro-3'-methoxybiphenyl as a surrogate) ensure accuracy .

Intermediate: How does the nitro group influence environmental persistence compared to methoxy or hydroxyl analogs?

Answer:

The nitro group increases electron-withdrawing effects, reducing reductive dechlorination rates. In contrast, methoxy (e.g., 3PM182, 50 µg/mL ) or hydroxyl groups enhance susceptibility to microbial degradation. Key factors:

- Photolysis : Nitro-PCBs exhibit slower degradation under UV due to stable aromatic resonance .

- Bioaccumulation : Log Kₒw values >7.0 suggest high lipid affinity, but nitro groups may reduce biomagnification vs. non-polar congeners .

Intermediate: What experimental models are used to assess its toxicity and metabolic pathways?

Answer:

- In vitro : HepG2 cells or primary hepatocytes exposed to 0.1–10 µM doses, measuring CYP1A1/2 induction via EROD assay .

- In vivo : Zebrafish models track bioaccumulation in lipid-rich tissues (e.g., liver, gonads) .

- Metabolite profiling : LC-QTOF identifies nitro-reduced intermediates (e.g., amino derivatives) in microsomal incubations .

Advanced: How can non-target screening (NTS) resolve data contradictions in environmental samples containing mixed halogenated biphenyls?

Answer:

NTS workflows integrate:

- High-resolution mass spectrometry (HRMS) : Differentiates isobaric interferences (e.g., PCB-180 vs. nitro-PCBs) via exact mass (<5 ppm error) .

- Fragmentation libraries : Match MS² spectra to synthetic standards (e.g., 3PM182 for methoxy variants ).

- Statistical prioritization : Use in silico tools (e.g., EPA CompTox Dashboard) to rank compounds by persistence/toxicity .

Advanced: What strategies mitigate interference from co-eluting PCB congeners in congener-specific analysis?

Answer:

- Multi-column GC : Combine DB-5 (low polarity) and HT-8 (high polarity) to separate positional isomers (e.g., 2,2',3,4,4',5,6' vs. 2,2',3,4,4',5,5') .

- Isotope dilution : ¹³C-labeled internal standards correct matrix effects .

- Multivariate analysis : PCA identifies co-elution patterns in complex mixtures (e.g., Aroclors) .

Advanced: How does the substitution pattern affect reactivity in cross-coupling reactions for derivatization studies?

Answer:

- Chlorine positioning : Ortho-Cl (positions 2,2') sterically hinders Suzuki-Miyaura coupling, requiring Pd-XPhos catalysts .

- Nitro group : Acts as a directing group in electrophilic substitution but deactivates the ring for nucleophilic attacks .

- Methoxy vs. nitro : Methoxy enhances para-substitution in nitration, whereas nitro groups favor meta-directing effects .

Advanced: What isotopic tracing methods are available to study its degradation pathways in anaerobic sediments?

Answer:

- ¹³C/¹⁵N-labeled analogs : Synthesize via Pd-catalyzed coupling with labeled precursors (e.g., ¹³C-biphenyl cores ).

- CSIA (Compound-Specific Isotope Analysis) : Track δ¹³C shifts during reductive dechlorination to identify cleavage sites .

- qPCR : Quantify Dehalococcoides spp. genes (e.g., rdhA) to correlate degradation rates with microbial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.